molecular formula C6H4BrNO4S B3196300 Methyl 5-bromo-3-nitrothiophene-2-carboxylate CAS No. 99839-45-9

Methyl 5-bromo-3-nitrothiophene-2-carboxylate

Cat. No. B3196300
CAS RN: 99839-45-9
M. Wt: 266.07 g/mol
InChI Key: NICPTWQVTNENRZ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-nitrothiophene-2-carboxylate is a chemical compound with the following properties:



  • CAS Number : 99839-45-9

  • Molecular Formula : C<sub>6</sub>H<sub>4</sub>BrNO<sub>4</sub>S

  • Molecular Weight : 266.07 g/mol

  • IUPAC Name : Methyl 5-bromo-3-nitrothiophene-2-carboxylate

  • Synonyms : 5-bromo-3-nitrothiophene-2-carboxylic acid methyl ester



Molecular Structure Analysis

The compound’s molecular structure consists of a thiophene ring substituted with a bromine atom at position 5 and a nitro group at position 3. The ester group (COOCH<sub>3</sub>) is attached to the thiophene ring.



Chemical Reactions Analysis

Methyl 5-bromo-3-nitrothiophene-2-carboxylate can participate in various chemical reactions, such as nucleophilic substitutions, cyclizations, and coupling reactions. These reactions may lead to the formation of more complex molecules or functionalized derivatives.



Physical And Chemical Properties Analysis


  • Boiling Point : Not specified

  • Appearance : Solid

  • Solubility : Soluble in organic solvents

  • Storage : Keep in a dark place under an inert atmosphere at 2-8°C (refrigerator)


Safety And Hazards


  • Signal Word : Warning

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

  • Precautionary Statements : P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501

  • Packing Group : Not specified


Future Directions

Future research could focus on:



  • Elucidating the compound’s biological activity and potential applications.

  • Developing efficient synthetic methods.

  • Investigating its reactivity in various chemical transformations.


properties

IUPAC Name

methyl 5-bromo-3-nitrothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO4S/c1-12-6(9)5-3(8(10)11)2-4(7)13-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICPTWQVTNENRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727334
Record name Methyl 5-bromo-3-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-3-nitrothiophene-2-carboxylate

CAS RN

99839-45-9
Record name Methyl 5-bromo-3-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sulfuric acid (98% strength; 12 mL) was added to a solution of 3-nitrothiophene-2-carboxylic acid methyl ester (Barker et al., Synth. Commun. 1995, 25, 3729; 20.8 g) in trifluoroacetic acid (60 mL). At 0° C., N-bromosuccinimide (21.9 g) was added in portions over a period of 45 minutes. After a further 30 minutes, the mixture was warmed to room temperature and poured into ice-water. The organic phase obtained by extraction with dichloromethane was dried over magnesium sulfate and concentrated. The residue was purified by chromatography on silica gel. The product with the molecular weight of 266.07 (C6H4BrNO4S) was obtained in this way; MS (ESI): 266 (M+H+).
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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